molecular formula C16H16Cl3NO4S B2727901 (2-(3,4-Dimethoxyphenyl)ethyl)((2,4,5-trichlorophenyl)sulfonyl)amine CAS No. 672897-44-8

(2-(3,4-Dimethoxyphenyl)ethyl)((2,4,5-trichlorophenyl)sulfonyl)amine

Cat. No. B2727901
CAS RN: 672897-44-8
M. Wt: 424.72
InChI Key: CCAHOPPYWMIUDZ-UHFFFAOYSA-N
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Description

The compound “(2-(3,4-Dimethoxyphenyl)ethyl)((2,4,5-trichlorophenyl)sulfonyl)amine” is a chemical compound . It has a molecular formula of C16H16Cl3NO4S and a molecular weight of 424.72.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its related chemical structures have been extensively utilized in the synthesis of heterocyclic compounds and as intermediates in organic synthesis. For instance, Catsoulacos and Camoutsis (1976) described the synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides through a series of reactions starting from ethyl 3,4-dimethoxyphenylpropionale, highlighting the compound's role in generating sulfonamide esters and their subsequent transformation into complex heterocyclic systems (Catsoulacos & Camoutsis, 1976).

Protecting and Activating Groups in Amine Synthesis

Sakamoto et al. (2006) developed a new sulfonating agent, showcasing the compound's utility in amine synthesis. They introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, demonstrating its effectiveness in producing activated amines under new Mitsunobu conditions, thus underlining its significance in facilitating complex amine synthesis reactions (Sakamoto et al., 2006).

Advanced Materials and Polymer Research

Research by Moreno et al. (2017) on the SET-LRP (Single Electron Transfer-Living Radical Polymerization) mediated by TREN in biphasic water–organic solvent mixtures, illustrates the broader applicability of related amine and sulfone compounds in polymer chemistry. Their work emphasizes the cost-effectiveness and efficiency of using such compounds in the synthesis of polymers, potentially applicable in technological advancements (Moreno et al., 2017).

properties

IUPAC Name

2,4,5-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-12(18)11(17)8-13(16)19/h3-4,7-9,20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAHOPPYWMIUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3,4-Dimethoxyphenyl)ethyl)((2,4,5-trichlorophenyl)sulfonyl)amine

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